molecular formula C20H13Cl3N2O3S B2819316 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 477851-93-7

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No. B2819316
CAS RN: 477851-93-7
M. Wt: 467.75
InChI Key: QTQRCCMWMDUKGM-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C20H13Cl3N2O3S and its molecular weight is 467.75. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemiluminescence Applications

Sulfanyl-substituted dioxetanes exhibit base-induced chemiluminescence, which can be applied in analytical chemistry for the detection and quantification of specific molecules. The study by Watanabe et al. (2010) highlights the thermal stability of these compounds, allowing for room temperature handling and their potential use in creating sensitive and selective chemiluminescent probes (Watanabe, M. Kikuchi, Y. Maniwa, H. K. Ijuin, M. Matsumoto, 2010).

High-Performance Polymeric Materials

Research on thiophenyl-substituted benzidines, similar in structural complexity to the compound , has led to the development of transparent polyimides with high refractive indices and small birefringences. These materials, as detailed by Tapaswi et al. (2015), are valuable for optoelectronic applications due to their excellent thermomechanical stabilities and transparency in the visible region (Tapaswi, Myeon-Cheon Choi, Keuk-Min Jeong, S. Ando, C. Ha, 2015).

Environmental Biotechnology

Compounds with sulfur-containing functional groups have been investigated for their potential in environmental remediation. A study by Zhuo et al. (2018) on laccases from Pleurotus ostreatus highlights the degradation of pollutants such as chlorophenols and sulfonamide antibiotics, demonstrating the role these enzymes could play in addressing environmental pollution concerns (Zhuo, Hongbo Yu, Peng Yuan, Jiahui Fan, Longjiao Chen, Yuan Li, Fuying Ma, Xiaoyu Zhang, 2018).

properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(2,6-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O3S/c21-14-5-7-15(8-6-14)29-20-9-4-13(10-19(20)25(26)27)11-24-28-12-16-17(22)2-1-3-18(16)23/h1-11H,12H2/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQRCCMWMDUKGM-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.